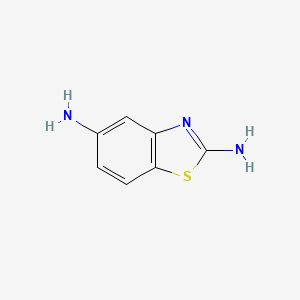

1,3-Benzothiazole-2,5-diamine

Descripción general

Descripción

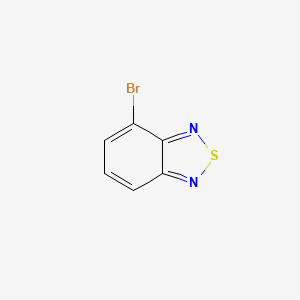

1,3-Benzothiazole-2,5-diamine is a chemical compound with the molecular formula C7H8N3S . It has a molecular weight of 166.23 . The compound is used in various fields due to its unique structure .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 1,3-Benzothiazole-2,5-diamine, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Other methods involve the use of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazole-2,5-diamine consists of a benzothiazole ring with two amine groups attached at the 2nd and 5th positions . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 404.4±37.0 °C at 760 mmHg, and a flash point of 198.4±26.5 °C .Chemical Reactions Analysis

Benzothiazoles, including 1,3-Benzothiazole-2,5-diamine, can undergo various chemical reactions. For instance, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles . They can also be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system .Physical And Chemical Properties Analysis

1,3-Benzothiazole-2,5-diamine has a molar refractivity of 49.0±0.3 cm3, a polar surface area of 93 Å2, and a molar volume of 110.8±3.0 cm3 . It also has a polarizability of 19.4±0.5 10-24 cm3 and a surface tension of 88.7±3.0 dyne/cm .Aplicaciones Científicas De Investigación

Anti-Tubercular Compounds

Benzothiazole derivatives have been synthesized and studied for their potential as anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Anticancer Agents

Benzothiazole derivatives have also been synthesized and evaluated as potential anticancer agents . These compounds have shown significant inhibitory effects on the proliferation of various cancer cell lines, including human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) .

Anti-Inflammatory Agents

Chronic inflammation is increasingly recognized as a critical factor in cancer development . Benzothiazole derivatives have been found to decrease the activity of key inflammatory cytokines IL-6 and TNF-α, which are known for their roles in immune regulation, inflammation, and cell proliferation .

Antimicrobial Agents

New benzothiazole derivatives have been reported as potential antimicrobial agents . Their antimicrobial activity has been evaluated against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Antiparasitic Agents

In addition to their antimicrobial properties, benzothiazole derivatives have also been studied for their potential as antiparasitic agents .

Antidiabetic Agents

Benzothiazole derivatives are known to exhibit antidiabetic properties .

Anticonvulsant Agents

Benzothiazole is also known for its anticonvulsant properties .

Antiviral Agents

Lastly, benzothiazole derivatives have been studied for their potential as antiviral agents .

Mecanismo De Acción

Target of Action

1,3-Benzothiazole-2,5-diamine is a derivative of benzothiazole, a heterocyclic compound that has been found to have a wide spectrum of biological activity Benzothiazole derivatives have been reported to interact with various enzymes and proteins, including acetylcholinesterase (ache), butyrylcholinesterase (bche), monoamine oxidase a (mao-a), and monoamine oxidase b (mao-b) . These enzymes play crucial roles in various biochemical pathways, including neurotransmission and apoptosis .

Mode of Action

Benzothiazole derivatives have been reported to inhibit the activity of enzymes such as ache, bche, mao-a, and mao-b . This inhibition can lead to changes in the concentration of neurotransmitters in the synaptic cleft, affecting signal transmission between neurons.

Biochemical Pathways

Benzothiazole derivatives have been found to affect several biochemical pathways. For instance, they can inhibit the activity of AChE and BChE, enzymes that break down acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting these enzymes, benzothiazole derivatives can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Result of Action

Benzothiazole derivatives have been reported to have various biological effects, including antimicrobial, antitumor, antifungal, anthelmintic, anti-diabetic, and anti-inflammatory activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, benzothiazole and its derivatives have been detected in ambient particles (PM 2.5) in various cities, indicating that they can be influenced by environmental factors . .

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-benzothiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSZQBRMZNHXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354313 | |

| Record name | 1,3-benzothiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzothiazole-2,5-diamine | |

CAS RN |

50480-29-0 | |

| Record name | 1,3-benzothiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

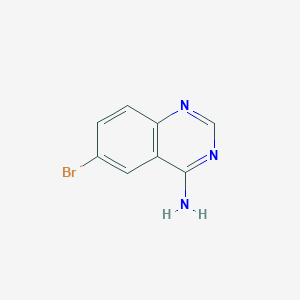

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

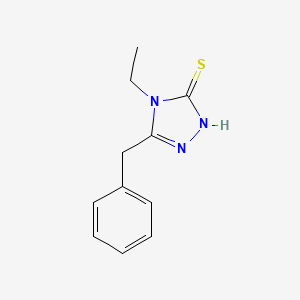

Q1: What are the advantages of using 1,3-Benzothiazole-2,5-diamine supported on nanocellulose as a catalyst in organic synthesis?

A1: The research highlights several advantages of this catalytic system []:

Q2: What are the potential future applications of this catalytic system?

A2: The research suggests that this novel catalytic system has potential applications in the synthesis of various heterocyclic compounds beyond 1,2,4-Triazole derivatives []. Further investigation into its activity and selectivity in other reactions could lead to its wider adoption in organic synthesis. Additionally, exploring different nanocellulose sources and optimizing the immobilization process could further enhance the catalyst's performance and sustainability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)